molecular formula C12H11ClN2O3 B2492310 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1004193-09-2

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2492310
CAS No.: 1004193-09-2
M. Wt: 266.68
InChI Key: JLJMACQXXXNWRQ-UHFFFAOYSA-N
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Description

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a carboxylic acid group and a 4-chloro-2-methylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-methylphenol, is reacted with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 4-chloro-2-methylphenoxy methyl iodide.

    Pyrazole Ring Formation: The phenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Agrochemicals: The compound is explored for its herbicidal activity, particularly in controlling broadleaf weeds.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. In agrochemical applications, it may act as a growth regulator, disrupting normal plant growth processes.

Comparison with Similar Compounds

    2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    Dicamba: A benzoic acid derivative used as a herbicide.

Uniqueness: 1-((4-Chloro-2-methylphenoxy)methyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives. This structural difference can lead to variations in its mechanism of action, efficacy, and spectrum of activity.

Properties

IUPAC Name

1-[(4-chloro-2-methylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O3/c1-8-6-9(13)2-3-11(8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJMACQXXXNWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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